![molecular formula C16H21ClN2O3 B4120418 N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine](/img/structure/B4120418.png)
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine
Vue d'ensemble
Description
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system that plays a crucial role in the regulation of anxiety, muscle tone, and sleep. CPP-115 has been extensively researched for its potential therapeutic applications in the treatment of various neurological disorders.
Applications De Recherche Scientifique
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine can increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety. N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has also been shown to reduce drug-seeking behavior in animal models of addiction.
Mécanisme D'action
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine increases the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety.
Biochemical and Physiological Effects:
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has been shown to increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety. N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, studies have shown that N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has a favorable safety profile and does not produce significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine is its high selectivity for GABA transaminase, which minimizes off-target effects. N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has also been shown to have a favorable safety profile and does not produce significant side effects. However, one limitation of N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another potential direction is the investigation of the therapeutic potential of N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, the development of more stable and long-lasting formulations of N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine may improve its clinical utility.
Propriétés
IUPAC Name |
4-(3-chloroanilino)-2-(cyclohexylamino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(21)22)18-12-6-2-1-3-7-12/h4-5,8-9,12,14,18H,1-3,6-7,10H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTSCOZIQJABJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloroanilino)-2-(cyclohexylamino)-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.